molecular formula C8H16N2O2 B13261985 piperidin-2-ylmethylN-methylcarbamate

piperidin-2-ylmethylN-methylcarbamate

Cat. No.: B13261985
M. Wt: 172.22 g/mol
InChI Key: BCLROQCLESSOJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-2-ylmethylN-methylcarbamate typically involves the reaction of piperidine with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the nucleophilic attack of the nitrogen atom in piperidine on the carbon atom of methyl isocyanate, forming the carbamate linkage .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as transition metal complexes can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethylN-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidin-2-ylmethylN-methylcarbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of piperidin-2-ylmethylN-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-2-ylmethylN-methylcarbamate is unique due to its specific carbamate linkage, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .

Biological Activity

Piperidin-2-ylmethyl N-methylcarbamate is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure : Piperidin-2-ylmethyl N-methylcarbamate features a piperidine ring linked to a methyl carbamate group. The compound can be synthesized through the reaction of piperidine with methyl isocyanate under mild conditions, typically in the presence of hydrochloric acid, which facilitates the formation of the carbamate linkage .

Reactivity : The compound can undergo various chemical reactions:

  • Oxidation : Produces N-oxide derivatives.
  • Reduction : Converts the carbamate group to an amine.
  • Substitution : Allows for the formation of substituted carbamates or other derivatives .

Piperidin-2-ylmethyl N-methylcarbamate acts primarily through enzyme inhibition and receptor modulation. It can bind to specific enzymes or receptors, blocking their activity and altering cellular signaling pathways. For instance, it has been shown to inhibit cholinesterases (AChE and BChE), which are critical for neurotransmitter regulation .

Biological Activity

The biological activity of piperidin-2-ylmethyl N-methylcarbamate encompasses several areas:

  • Enzyme Inhibition : The compound has demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases like Alzheimer's .
  • Receptor Binding : It interacts with various receptors, potentially influencing pathways related to pain management, inflammation, and neuroprotection .

Therapeutic Applications

Piperidin-2-ylmethyl N-methylcarbamate is being investigated for its potential therapeutic effects in several areas:

  • Neurodegenerative Diseases : Its ability to inhibit cholinesterases makes it a candidate for treating conditions like Alzheimer's disease.
  • Cancer Therapy : Research indicates that derivatives of piperidine compounds may exhibit cytotoxic properties against cancer cell lines by targeting specific kinases involved in cell proliferation .
  • Pain Management : Due to its receptor modulation capabilities, it may have applications in developing analgesics.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidin-2-ylmethyl N-methylcarbamate:

StudyFocusFindings
1Enzyme InhibitionDemonstrated time-dependent inhibition of AChE and BChE; significant potential for Alzheimer's treatment .
2Cancer Cell LinesDerivatives showed cytotoxicity with IC50 values indicating effectiveness against multiple cancer types .
3PharmacokineticsEvaluated absorption and bioavailability enhancements when combined with other compounds .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

piperidin-2-ylmethyl N-methylcarbamate

InChI

InChI=1S/C8H16N2O2/c1-9-8(11)12-6-7-4-2-3-5-10-7/h7,10H,2-6H2,1H3,(H,9,11)

InChI Key

BCLROQCLESSOJV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCC1CCCCN1

Origin of Product

United States

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